2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid
Overview
Description
2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid is an organic compound with the molecular formula C14H10ClFO2S. It is characterized by the presence of a sulfanyl group attached to a phenylacetic acid backbone, with additional chloro and fluoro substituents on the phenyl ring.
Preparation Methods
The synthesis of 2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorophenylboronic acid and phenylacetic acid.
Suzuki-Miyaura Coupling: A common method involves the Suzuki-Miyaura coupling reaction, where 3-chloro-4-fluorophenylboronic acid is coupled with a suitable halide under palladium catalysis to form the desired phenylsulfanyl intermediate.
Oxidation and Functionalization: The intermediate is then subjected to oxidation and further functionalization to introduce the carboxylic acid group, resulting in the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid can be compared with similar compounds such as:
3-Chloro-4-fluorophenylboronic acid: Used as a precursor in its synthesis.
Phenylacetic acid: Shares the phenylacetic acid backbone but lacks the sulfanyl and halogen substituents.
Sulfoxides and Sulfones: Oxidized derivatives of the sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)sulfanyl-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2S/c15-11-8-10(6-7-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDGDPJBOSNPSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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